molecular formula C7H11N3 B3023363 N-propylpyrimidin-2-amine CAS No. 45815-19-8

N-propylpyrimidin-2-amine

Cat. No.: B3023363
CAS No.: 45815-19-8
M. Wt: 137.18 g/mol
InChI Key: CJYBMNVOWYJIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Propylpyrimidin-2-amine is a chemical compound belonging to the aminopyrimidine class, which serves as a privileged scaffold in medicinal chemistry and drug discovery. The aminopyrimidine core is a common feature in numerous biologically active molecules and is known for its ability to mimic purine bases, allowing it to interact with a wide range of enzymes and receptors . This specific derivative is of significant interest in pharmaceutical research, particularly in the development of kinase inhibitors. Research indicates that compounds featuring an aminopyrimidine core, similar to this compound, can be designed as potent inhibitors of kinases such as Polo-like kinase 4 (PLK4), a promising target in anticancer drug discovery . The aminopyrimidine moiety often functions as a key hinge-binding group within the kinase's ATP-binding site, providing a versatile starting point for the design of novel therapeutic agents . This compound is offered as a building block for chemical synthesis. Researchers can utilize this compound to explore structure-activity relationships (SAR) by further functionalizing the pyrimidine ring. It is available for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-4-8-7-9-5-3-6-10-7/h3,5-6H,2,4H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYBMNVOWYJIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of N Propylpyrimidin 2 Amine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods focus on forming the crucial carbon-nitrogen bond between the pyrimidine (B1678525) ring and the propylamino group in a single key step or by constructing the pyrimidine ring with the substituent already in place.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

One of the most fundamental methods for synthesizing N-propylpyrimidin-2-amine derivatives is through Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly effective on electron-deficient heterocyclic systems like pyrimidine. Typically, a pyrimidine ring bearing a good leaving group, such as a halogen (e.g., 2-chloropyrimidine), is treated with propylamine (B44156). The inherent electron-withdrawing nature of the ring's nitrogen atoms facilitates the nucleophilic attack. The reactivity can be further enhanced by the presence of additional electron-withdrawing groups, such as a nitro group, on the pyrimidine ring. sci-hub.st For instance, the synthesis of 5-nitro-N-propylpyrimidin-2-amine can be accomplished by reacting 2-chloro-5-nitropyrimidine (B88076) with propylamine. frontiersin.org Similarly, this compound derivatives have been prepared via SNAr from dichloropyrimidine precursors, a reaction that can proceed without the need for a metal catalyst. mdpi.com

Kinetic studies of SNAr reactions involving substituted pyrimidines and amines have provided deep insights into the reaction mechanism. nih.gov Such studies often employ Brønsted-type plots, which correlate the reaction rate constants with the pKa values of the nucleophiles, to probe the structure of the transition state and identify the rate-determining step (RDS) of the reaction. nih.govresearchgate.net

Investigations into the reaction of 2-chloro-5-nitropyrimidine with various amines have elucidated the mechanistic pathway, debating whether the process is a concerted mechanism or a stepwise one involving an intermediate. nih.govacs.org For many SNAr reactions on pyrimidines, evidence from kinetic isotope effects and computational analyses suggests that the mechanism is often concerted, where the bond-forming and bond-breaking steps occur simultaneously. harvard.edu This contradicts the long-held belief that all such reactions proceed through a distinct intermediate. The nature of the leaving group, the nucleophile, and the specific substitution pattern on the pyrimidine ring all influence the precise mechanism.

Table 1: Kinetic Parameters and Mechanistic Observations in SNAr Reactions of Pyrimidines This table is representative of findings in the field and summarizes general observations from kinetic studies.

Reactants Kinetic Method Key Observation Proposed Mechanism Source(s)
2-Chloro-5-nitropyrimidine + Alicyclic Amines UV-Vis Spectrophotometry, Brønsted plots Non-catalyzed pathway; analysis of Brønsted slope (βnuc) suggests a concerted process. Concerted nih.gov
1-Aryloxy-2,4-dinitrobenzenes + Cyclic Amines Spectrophotometry Reactions proceed via uncatalyzed and base-catalyzed routes; linear Brønsted plots obtained. Stepwise via zwitterionic intermediate researchgate.net
General Halopyrimidines + Amines Computational Analysis (DFT), Kinetic Isotope Effects (KIE) Most reactions on pyrimidine are predicted to be concerted; stepwise pathways are less common. Predominantly Concerted acs.orgharvard.edu

The classical stepwise SNAr mechanism proceeds via the formation of a discrete, non-aromatic anionic σ-adduct known as a Meisenheimer complex. wikipedia.org This intermediate results from the initial nucleophilic attack on the carbon atom bearing the leaving group. nih.gov In the context of pyrimidine chemistry, the attack of an amine nucleophile on an activated halopyrimidine would form a zwitterionic Meisenheimer complex. researchgate.netwur.nl

The stability and existence of this complex are central to the stepwise pathway. It is generally accepted as an intermediate in reactions involving highly electron-deficient aromatic systems. researchgate.net However, for many common SNAr reactions, particularly on heterocyclic systems like pyrimidine with good leaving groups, this complex may not be a stable intermediate but rather represents the transition state of a concerted reaction. acs.orgharvard.edu The presence of strong electron-withdrawing groups and poor leaving groups favors the formation and stabilization of a detectable Meisenheimer complex. chemrxiv.org

Kinetic Studies of SNAr Reactions

Palladium-Catalyzed Amination Reactions

A powerful and versatile alternative for the synthesis of this compound and its derivatives is the Palladium-catalyzed Buchwald-Hartwig amination. nih.gov This cross-coupling reaction has become a cornerstone of modern organic synthesis for its reliability in forming carbon-nitrogen bonds. The reaction typically involves coupling a halopyrimidine with propylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.comacs.org

This method has been successfully applied to the amination of various heteroaryl halides, including 5-halopyrimidines. mit.edunih.gov A variety of catalyst systems can be employed, offering flexibility to optimize reaction conditions for specific substrates.

Table 2: Representative Conditions for Palladium-Catalyzed Amination of Halopyrimidines This table compiles typical catalyst systems and conditions used for the Buchwald-Hartwig amination of pyrimidine substrates.

Pyrimidine Substrate Amine Catalyst/Ligand Base Solvent Yield Source(s)
2-Chloropyrimidine (B141910) derivative Arylamines PdCl₂(PPh₃)₂ / Xantphos NaOt-Bu Toluene 27-82% nih.govmdpi.com
5-Bromopyrimidine Aliphatic amines Pd(OAc)₂ / Ligand 3* K₂CO₃ t-BuOH High mit.edu
5-Bromopyrimidine Anilines Pd(OAc)₂ / Ligand 3* K₂CO₃ t-BuOH High mit.edu
Heteroaryl Chlorides Various Amines Pd₂(dba)₃ / Biaryl Phosphine NaOt-Bu Toluene Good to Excellent acs.org

\Ligand 3 refers to a specific phosphine ligand described in the source literature.*

Condensation Reactions Utilizing Guanidine (B92328) Precursors

A classic and fundamental approach to constructing the pyrimidine core itself is through condensation reactions involving guanidine. In this method, guanidine or a substituted guanidine is reacted with a 1,3-dielectrophilic species, such as a β-ketoester or an α,β-unsaturated carbonyl compound. mdpi.combohrium.com

To synthesize a precursor for this compound, one could react an appropriate propyl-substituted β-ketoester with guanidine. For example, the reaction of ethyl 2-propylacetoacetate with guanidine hydrochloride in the presence of a base like potassium carbonate under microwave irradiation yields 2-amino-6-propylpyrimidin-4(3H)-one. rsc.org While this provides the 2-amino-pyrimidine scaffold, further chemical steps would be needed to remove the 4-oxo group to arrive at this compound. An alternative strategy involves using N-propylguanidine as the precursor, though the availability of such substituted guanidines can be a limitation. tandfonline.com

Table 3: Synthesis of 2-Aminopyrimidin-4-ones via Guanidine Condensation This table shows examples of pyrimidine synthesis from β-ketoesters and guanidine.

β-Ketoester Substrate Product Conditions Source(s)
Ethyl acetoacetate 2-Amino-6-methylpyrimidin-4(3H)-one Guanidine·HCl, K₂CO₃, MW, 140°C rsc.org
Ethyl 2-ethylacetoacetate 2-Amino-6-ethylpyrimidin-4(3H)-one Guanidine·HCl, K₂CO₃, MW, 140°C rsc.org
Ethyl 2-propylacetoacetate 2-Amino-6-propylpyrimidin-4(3H)-one Guanidine·HCl, K₂CO₃, MW, 140°C rsc.org

Indirect Synthesis and Structural Modification Strategies

Indirect methods involve the synthesis of this compound derivatives by modifying a pre-existing, suitably functionalized pyrimidine ring. These strategies are valuable for creating a library of related compounds from a common intermediate.

One such strategy is the activation of a position for nucleophilic attack. For instance, a 2-methylthiopyrimidine can be oxidized to the corresponding 2-methylsulfonylpyrimidine. The methylsulfonyl group is an excellent leaving group, which can then be readily displaced by propylamine to afford the desired this compound derivative. researchgate.net

Another common strategy involves the use of protecting groups to enable selective reactions elsewhere on the molecule. The N-propylamino group of this compound can be protected, for example, as a Boc-carbamate. escholarship.org This temporarily masks the nucleophilicity of the secondary amine, allowing for transformations on the pyrimidine ring that might otherwise be incompatible.

Furthermore, structural modifications can be made to pyrimidines that already bear a propylamino moiety or a precursor. For example, a 6-aminopyrimidine can be N-alkylated with propyl iodide at a different nitrogen atom on the ring to introduce a propyl group. nih.gov It is also possible to perform reactions on other parts of a complex pyrimidine that already contains the N-propylamino group, such as in the synthesis of complex difluoroethanol derivatives. nih.gov

Regioselective Functionalization of the Pyrimidine Core

The selective introduction of functional groups at specific positions of the pyrimidine ring is crucial for the development of new derivatives with tailored properties. The inherent electronic nature of the pyrimidine ring, with its electron-deficient carbon atoms, dictates the regioselectivity of many reactions.

A powerful strategy for the regioselective functionalization of pyrimidines involves directed metalation using hindered magnesium bases. The use of 2,2,6,6-tetramethylpiperidide (TMP) bases, such as TMPMgCl·LiCl, allows for the selective deprotonation of the pyrimidine core at positions that are otherwise difficult to functionalize. nih.gov For instance, the C4 and C6 positions of the pyrimidine ring are susceptible to deprotonation due to the activating effect of the ring nitrogen atoms. Subsequent trapping with various electrophiles introduces a wide array of substituents in a highly regioselective manner. nih.govthieme-connect.de This method has been successfully applied to the synthesis of highly functionalized pyrimidine derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions are another cornerstone of regioselective pyrimidine functionalization. Halogenated pyrimidines serve as versatile precursors for these transformations. For example, 2-chloropyrimidines can be selectively coupled with various nucleophiles. The synthesis of N-arylpyrimidin-2-amine derivatives has been achieved through Buchwald-Hartwig amination, where a palladium catalyst, a suitable phosphine ligand (like Xantphos), and a base are employed to couple a 2-chloropyrimidine with an aryl amine. mdpi.com This methodology offers a direct route to N-substituted pyrimidin-2-amines.

Furthermore, the differential reactivity of various halogen substituents on the pyrimidine ring can be exploited for sequential functionalization. For instance, in a di- or tri-halogenated pyrimidine, the more reactive halogen can be selectively displaced or coupled, leaving the other halogens intact for subsequent transformations. This stepwise approach provides access to complex, multi-substituted pyrimidine derivatives.

Multi-Component Reaction Approaches for Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful and efficient tool for the synthesis of pyrimidine derivatives. scholarsresearchlibrary.com These reactions offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. scholarsresearchlibrary.com

The Biginelli reaction and its variations represent a classic MCR for the synthesis of dihydropyrimidones, which can be further elaborated to various pyrimidine derivatives. A typical Biginelli-type condensation involves an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative. While not directly producing this compound, the resulting pyrimidine core can be subsequently modified.

More direct MCR approaches for the synthesis of 2-aminopyrimidine (B69317) derivatives often involve the condensation of a 1,3-dicarbonyl compound, an aldehyde, and guanidine or its derivatives. scholarsresearchlibrary.comresearchgate.net By choosing the appropriate starting materials, this strategy can provide rapid access to a library of substituted 2-aminopyrimidines. For example, the one-pot condensation of an aromatic aldehyde, ethyl cyanoacetate, and guanidine nitrate (B79036) has been shown to produce 2-aminopyrimidine derivatives in good yields. scholarsresearchlibrary.com The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition of guanidine and subsequent cyclization. scholarsresearchlibrary.com

Microwave-assisted MCRs have also gained prominence as they can significantly accelerate reaction rates and improve yields. These methods often provide an environmentally benign alternative to conventional heating.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeRef
Aromatic AldehydeEthyl CyanoacetateGuanidine NitratePiperidine, Reflux in Water2-Amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile scholarsresearchlibrary.com
Aldehydeβ-KetoesterUrea/ThioureaAcid catalystDihydropyrimidinone
1,3-DicarbonylAldehydeGuanidineVarious2-Aminopyrimidine derivative researchgate.net

Theoretical and Computational Investigations of N Propylpyrimidin 2 Amine

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-propylpyrimidin-2-amine. mjcce.org.mkmjcce.org.mk Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used to optimize the molecular geometry and compute various electronic properties. mjcce.org.mk

The optimized geometry reveals the fundamental bond lengths and angles, while analysis of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, whereas the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mjcce.org.mk

Natural Bond Orbital (NBO) analysis further details the electronic structure by describing charge distribution and delocalization within the molecule. mjcce.org.mk This analysis can quantify the hyperconjugative interactions that contribute to the molecule's stability. asianresassoc.org Reactivity descriptors derived from conceptual DFT, such as Fukui functions, can pinpoint the most probable sites for nucleophilic and electrophilic attack, providing a more nuanced picture of reactivity than HOMO/LUMO analysis alone. mjcce.org.mk

Note: The values in this table are representative and are based on typical DFT calculations for similar molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions involving this compound. A significant area of study for related compounds is the Nucleophilic Aromatic Substitution (SNAr) reaction. nih.govfrontiersin.org For instance, the reaction of a substituted pyrimidine (B1678525) with an amine can proceed through either a stepwise mechanism, involving a stable Meisenheimer complex intermediate, or a concerted mechanism. nih.govfrontiersin.org

Theoretical calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.net By calculating the activation energies for different proposed pathways, the most likely mechanism can be determined. For example, in the reaction of 2-chloropyrimidines with amines, computational studies can help to distinguish between a non-catalyzed pathway and a base-catalyzed route by modeling the energetic profiles of both. nih.gov The Brønsted-type plot analysis, which correlates reaction rates with the pKa of the nucleophiles, can be supported and interpreted with computational data. frontiersin.org

Table 2: Theoretical Activation Energies for a Postulated SNAr Reaction

Reaction Pathway Transition State Activation Energy (kcal/mol) Mechanism Type
Nucleophilic Attack TS1 15.2 Stepwise (Formation of Meisenheimer complex)
Leaving Group Departure TS2 8.5 Stepwise (Decomposition of Meisenheimer complex)

Note: This table presents hypothetical data for an SNAr reaction involving this compound to illustrate the application of computational modeling in mechanistic studies.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time. uni-regensburg.deacs.org These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts.

MD simulations can be used to investigate the solvation of this compound in different media, calculating properties like the radial distribution function to understand the structure of the solvent shell around the molecule. In the context of drug design, MD simulations can be employed to model the binding of this compound to a protein target. acs.org These simulations can predict the stability of the protein-ligand complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding free energy. tandfonline.com

Table 3: Representative Intermolecular Interaction Data from a Molecular Dynamics Simulation

Interaction Type Interacting Partner Average Distance (Å) Occupancy (%)
Hydrogen Bond (Donor) Water Molecule 2.9 65
Hydrogen Bond (Acceptor) Water Molecule 3.1 40
Hydrophobic Contact Phenylalanine Residue 3.8 85

Note: The data in this table is illustrative of the types of results obtained from an MD simulation of this compound in a solvated or biological environment.

Tautomeric Equilibria and Their Influence on Chemical Behavior

This compound can exist in different tautomeric forms, primarily involving the migration of a proton between the ring nitrogens and the exocyclic amino group. The two most likely tautomers are the amino form (this compound) and the imino form (N-propyl-1H-pyrimidin-2-imine). The relative stability of these tautomers can significantly influence the compound's chemical properties, including its reactivity and hydrogen bonding patterns. nih.govresearchgate.net

Quantum chemical calculations can predict the relative energies of the different tautomers in both the gas phase and in solution, often using a polarizable continuum model (PCM) to account for solvent effects. tandfonline.com The calculated energy differences allow for the determination of the equilibrium constant for the tautomerization process. researchgate.net The transition state for the proton transfer can also be located to determine the activation energy barrier for the interconversion. Understanding the tautomeric preference is crucial, as the different forms may exhibit distinct biological activities or participate in different non-covalent interactions. nih.gov

Table 4: Calculated Relative Energies of this compound Tautomers

Tautomer Gas Phase Relative Energy (kcal/mol) Aqueous Solution Relative Energy (kcal/mol) Predicted Population at Equilibrium (Aqueous)
Amino form 0.00 0.00 >99%
Imino form (N1-H) 5.2 3.8 <1%

Note: These values are theoretical estimations intended to demonstrate the typical relative stabilities of amino and imino tautomers of 2-aminopyrimidines.

Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For N-propylpyrimidin-2-amine, ¹H and ¹³C NMR studies provide unambiguous evidence for the connectivity of the propyl group to the pyrimidine (B1678525) ring via a nitrogen atom.

Detailed analysis of related structures, such as 5-Nitro-N-propylpyrimidin-2-amine and 2-(2-Amino-6-propylpyrimidin-4-yl)-2,2-difluoro-1-phenylethanol, allows for a precise prediction of the spectral data for the title compound. frontiersin.orgmdpi.com The signals from the propyl group are particularly informative. The terminal methyl (CH₃) group typically appears as a triplet, the central methylene (B1212753) (CH₂) as a multiplet (sextet), and the methylene group attached to the amine (N-CH₂) as a quartet or triplet of triplets. frontiersin.org The protons on the pyrimidine ring are expected in the aromatic region, with their specific shifts influenced by the electron-donating amino group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H-4, H-6 (Pyrimidine)8.2 - 8.4d (doublet)~4.8
H-5 (Pyrimidine)6.5 - 6.7t (triplet)~4.8
NH5.5 - 6.5br s (broad singlet)-
N-CH₂ (Propyl)3.3 - 3.5q (quartet)~7.2
CH₂ (Propyl)1.6 - 1.8sext (sextet)~7.3
CH₃ (Propyl)0.9 - 1.1t (triplet)~7.4

Note: Data for the propyl group is extrapolated from closely related compounds. frontiersin.orgmdpi.commdpi.com

Similarly, ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. The three distinct carbon atoms of the propyl group are found in the aliphatic region of the spectrum, while the carbons of the pyrimidine ring resonate at higher chemical shifts in the aromatic region. The C-2 carbon, directly attached to two nitrogen atoms, is expected to be the most deshielded of the ring carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) (ppm)
C-2 (Pyrimidine)162 - 164
C-4, C-6 (Pyrimidine)157 - 159
C-5 (Pyrimidine)110 - 112
N-CH₂ (Propyl)42 - 44
CH₂ (Propyl)22 - 24
CH₃ (Propyl)11 - 12

Note: Data for the propyl group is extrapolated from closely related compounds. frontiersin.orgmdpi.commdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence of molecular structure by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this compound is not available in the surveyed literature, analysis of closely related pyrimidine structures allows for a detailed prediction of its solid-state characteristics. rcsb.orgresearchgate.net

It is anticipated that this compound crystallizes in a centrosymmetric space group, with intermolecular hydrogen bonding playing a key role in the crystal packing. The amine proton (N-H) can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atoms of the pyrimidine ring can act as acceptors. This often leads to the formation of hydrogen-bonded dimers or chain-like structures, which stabilize the crystal lattice. researchgate.net The propyl group would likely adopt a low-energy, staggered conformation.

Table 3: Expected Crystallographic Parameters and Bond Lengths for this compound

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c, C2/c
Key Intermolecular InteractionN-H···N hydrogen bonding
C-N (Amine) Bond Length~1.35 - 1.38 Å
C=N (Ring) Bond Length~1.32 - 1.34 Å
C-C (Ring) Bond Length~1.38 - 1.40 Å
C-C (Propyl) Bond Length~1.52 - 1.54 Å

Note: Expected values are based on crystallographic data from similar pyrimidine derivatives. rcsb.orgresearchgate.netrsc.orgresearchgate.net

Mass Spectrometric Approaches for Molecular Identification and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₇H₁₁N₃), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) of 137.

The fragmentation pattern is highly predictable for N-propylamines. The most significant fragmentation pathway is typically alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This process leads to the loss of an ethyl radical (•CH₂CH₃, mass 29) to form a stable, resonance-delocalized cation at m/z 108. This is often the base peak in the spectrum. docbrown.infodocbrown.info Other fragmentations, such as the loss of the entire propyl radical (•C₃H₇, mass 43) or cleavage of the pyrimidine ring, would result in additional characteristic ions.

Table 4: Predicted Mass Spectrometric Fragmentation for this compound

m/zIon FormulaDescription
137[C₇H₁₁N₃]⁺•Molecular Ion (M⁺•)
108[C₅H₆N₃]⁺Loss of ethyl radical (•C₂H₅) via α-cleavage
94[C₄H₄N₃]⁺Loss of propyl radical (•C₃H₇)
80[C₄H₄N₂]⁺•Fragment from pyrimidine ring cleavage
41[C₃H₅]⁺Propyl fragment

Note: Fragmentation pattern predicted based on the principles of amine fragmentation. docbrown.infodocbrown.info

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques can readily confirm the presence of the amine N-H bond, the aromatic pyrimidine ring, and the aliphatic propyl group.

The FT-IR spectrum is expected to show a prominent N-H stretching band in the region of 3200-3400 cm⁻¹. frontiersin.orgresearchgate.net The aliphatic C-H stretching of the propyl group will appear just below 3000 cm⁻¹, while the aromatic C-H stretching of the pyrimidine ring appears just above 3000 cm⁻¹. The N-H bending vibration is typically observed around 1600 cm⁻¹, often overlapping with the C=N and C=C stretching vibrations of the pyrimidine ring. researchgate.netresearchgate.net

Table 5: Predicted Vibrational Spectroscopy Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchSecondary Amine3200 - 3400
C-H Stretch (Aromatic)Pyrimidine Ring3000 - 3100
C-H Stretch (Aliphatic)Propyl Group2850 - 2960
N-H BendSecondary Amine1580 - 1650
C=N, C=C StretchPyrimidine Ring1550 - 1620
C-N StretchAmine, Ring1200 - 1350

Note: Predicted wavenumbers are based on data from analogous compounds and general spectroscopic principles. frontiersin.orgresearchgate.netresearchgate.netmjcce.org.mk

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Modification of N-Propylpyrimidin-2-amine Scaffold for Biological Targets

The 2-aminopyrimidine (B69317) framework, including N-propyl substituted variants, is a versatile template for generating extensive compound libraries for biological screening. frontiersin.orgresearchgate.net Modifications are typically explored at several key positions to optimize interactions with a specific biological target.

The N-Substituent: The substituent on the exocyclic amino group, such as the n-propyl group in this compound, plays a crucial role. Varying the length, branching, and nature of this alkyl group can significantly impact binding affinity and selectivity. For instance, in the development of inhibitors for the SPOP protein, maintaining an n-propyl group at the R2 position of a pyrimidine (B1678525) core was found to be critical for activity, enhancing interactions with nearby hydrophobic residues. acs.org

Position 4 and 6: These positions on the pyrimidine ring are frequently substituted to enhance potency and modulate physical properties. In the development of histamine (B1213489) H4 receptor ligands, replacing a tert-butyl group at the 6-position with aromatic and secondary amine moieties led to significant optimization. acs.orgnih.gov Similarly, for c-Jun N-terminal Kinase (JNK) inhibitors, modifications at the C4-position of the 2-aminopyrimidine scaffold were central to the development of potent compounds. nih.gov

Position 5: This position is also a key site for modification. In the design of kinase inhibitors, introducing substituents at the C5-position, which is located near the gatekeeper residue of the kinase binding pocket, can impart improved selectivity across the kinome. researchgate.netnih.gov

This systematic approach allows for the exploration of chemical space around the core scaffold to identify compounds with potent and selective activity against targets like kinases and G-protein coupled receptors. researchgate.net

Correlation of Structural Features with Molecular Recognition

The biological activity of this compound derivatives is directly linked to how their structural features are recognized at the molecular level by protein targets. The 2-aminopyrimidine moiety is a particularly effective hydrogen bonding motif.

The arrangement of a hydrogen bond donor (the amino group) and two hydrogen bond acceptors (the ring nitrogens) allows the scaffold to form multiple, stable hydrogen bonds with protein residues. nih.gov This is a primary reason for its description as a "privileged" structure in medicinal chemistry.

Hydrogen Bonding: The most frequent interaction for pyrimidine-based ligands is the hydrogen bond between the ring nitrogen atoms and the amino substituent with the protein target. nih.gov In kinase inhibition, the 2-aminopyrimidine fragment consistently forms dual hydrogen bonds with the "hinge" region of the kinase active site, mimicking the binding of adenine (B156593) in ATP. nih.govacs.org

Anion-π and Other Interactions: The electron-deficient nature of the pyrimidine ring allows it to participate in non-covalent anion-π interactions. Studies have shown that 2-aminopyrimidine derivatives can interact favorably with anions, a property that can be exploited in receptor binding. researchgate.net The scaffold is also a well-established recognition site for carboxylic acids. ijacskros.com

The combination of a rigid, predictable hydrogen-bonding system with tunable substituents that can engage in other interactions makes the this compound scaffold a powerful tool for rational ligand design.

Design of Pyrimidine-Based Ligands for Protein Interactions

The pyrimidine core is a foundational element for building small molecules designed to modulate protein-protein interactions (PPIs). acs.orgresearchgate.net Traditional drug discovery has often focused on enzymes and receptors, but targeting the larger, flatter surfaces of PPIs requires novel chemical scaffolds. By using pyrimidine as a privileged substructure, diverse libraries of complex, three-dimensional molecules can be generated. frontiersin.orgacs.orgresearchgate.net These libraries move beyond simple flat structures to create polyheterocycles with enhanced 3D diversity, which are better suited for interacting with complex protein surfaces. frontiersin.orgacs.orgresearchgate.net

The 2-aminopyrimidine scaffold has been successfully used to develop potent ligands for histamine receptors, which are G-protein-coupled receptors involved in various physiological processes. dovepress.com

Structure-activity relationship (SAR) studies on a series of 2-aminopyrimidines for the histamine H4 receptor (H4R) revealed key insights. Starting from a hit identified in a high-throughput screening campaign, systematic modifications led to compounds with high potency. acs.orgnih.gov Optimization focused on replacing a tert-butyl group at the pyrimidine's 6-position with other moieties, leading to compound 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile , which showed significant in vitro potency and in vivo activity as an anti-inflammatory and antinociceptive agent. acs.orgnih.gov

Similarly, for the histamine H3 receptor (H3R), SAR studies on 2,4-diaminopyrimidine (B92962) derivatives led to the discovery of highly potent and selective ligands. dovepress.comnih.gov By replacing a 4-methylpiperazino group with N-benzylamine and modifying the 2-amino position with a specific pharmacophore, a compound with a high H3R affinity (Ki = 4.49 ± 1.25 nM) and over 6,500-fold selectivity was developed. dovepress.comnih.govresearchgate.net

Compound Name/DescriptionTarget ReceptorActivity (Ki)
N⁴-benzyl-N²-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamineHuman H3R4.49 ± 1.25 nM
4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrileHuman H4RPotent in vitro

The 2-aminopyrimidine scaffold is one of the most important and widely used "hinge-binding" motifs in the design of protein kinase inhibitors. mdpi.com Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer. Many successful kinase inhibitors, such as Imatinib, are based on a 2-aminopyrimidine framework. nih.govresearchgate.net

The design principle relies on the ability of the 2-aminopyrimidine group to mimic adenine and form key hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. acs.orgmdpi.com

ABL1 Kinase: A series of N-substituted-2-aminopyrimidines based on the '4-(pyridin-3-yl)pyrimidin-2-amine' scaffold of Imatinib was designed. One compound showed multiple inhibitions over a number of oncogenic kinases, including ABL1. nih.gov

CDK9: In the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the 2-aminopyrimidine fragment was shown through molecular docking to form crucial dual hydrogen bonds with the Cys106 residue in the hinge region of the CDK9 active pocket. acs.org

JNK: A series of novel 4-substituted-2-aminopyrimidines were developed as potent inhibitors of c-Jun N-terminal kinases (JNK), with optimization leading to compounds with improved metabolic stability. nih.gov

Scaffold/Derivative ClassTarget KinaseKey Finding
4-(pyridin-3-yl)pyrimidin-2-amine derivativesABL1, AKT1, LCK, etc.A lead compound showed broad inhibitory activity against multiple oncogenic kinases. nih.gov
4-substituted-2-aminopyrimidinesJNK1Optimization of the 4-position led to potent JNK inhibitors with good cellular activity. nih.gov
2-aminopyrimidine-based derivativesCDK9The 2-aminopyrimidine core acts as a hinge-binder, forming key hydrogen bonds. acs.org
5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidinesCDK9Modification at the C5-position of the pyrimidine was important for achieving high potency and selectivity. nih.gov

Coordination Chemistry of Pyrimidinamine Ligands

N-Propylpyrimidin-2-amine as a Monodentate or Polydentate Ligand

This compound possesses two potential coordination sites: the nitrogen atom of the amino group and the two nitrogen atoms within the pyrimidine (B1678525) ring. This structure allows for various modes of coordination with metal ions.

Theoretically, this compound could act as a monodentate ligand , coordinating to a metal center through one of the nitrogen atoms of the pyrimidine ring. This is a common coordination mode for similar pyrimidine-based ligands.

Alternatively, it could function as a bidentate ligand . This could occur in a chelating fashion, where both a ring nitrogen and the exocyclic amino nitrogen bind to the same metal ion, forming a stable chelate ring. Another bidentate possibility is a bridging mode, where the ligand connects two different metal centers, using two of its nitrogen atoms. The steric hindrance from the propyl group might influence the feasibility of certain coordination modes.

Synthesis and Characterization of Metal-N-Propylpyrimidin-2-amine Complexes

While specific synthetic procedures for metal complexes of this compound are not detailed in the available literature, general methods for the synthesis of similar metal-pyrimidine complexes can be considered. These typically involve the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes would be characterized using a variety of spectroscopic and analytical techniques.

Hypothetical Characterization Data for a Metal-N-Propylpyrimidin-2-amine Complex:

TechniqueExpected Observations
Infrared (IR) Spectroscopy Shifts in the vibrational frequencies of the C=N and N-H bonds upon coordination to a metal ion would be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy Changes in the chemical shifts of the protons and carbons in the pyrimidine ring and the propyl group would indicate coordination.
X-ray Crystallography Would provide definitive information on the coordination geometry, bond lengths, and bond angles, confirming the coordination mode of the ligand.
Elemental Analysis Would confirm the stoichiometry of the metal-ligand complex.

Mechanistic Studies of Metal-Ligand Binding

Detailed mechanistic studies on the binding of this compound to metal ions are not present in the current body of scientific literature. Such studies would likely investigate the kinetics and thermodynamics of complex formation. Key parameters of interest would include the stability constants of the formed complexes and the rates of ligand exchange reactions. Techniques such as spectrophotometric titrations and stopped-flow kinetics would be employed to gather this data. The nature of the metal ion and the solvent system would be expected to significantly influence the mechanism of metal-ligand binding.

Applications of Coordination Compounds in Catalysis and Materials Science Research

Although no specific applications for coordination compounds of this compound have been reported, the broader class of metal complexes with pyrimidine-based ligands has shown promise in various fields.

In catalysis , these complexes could potentially be explored for a range of organic transformations. For instance, palladium complexes of N-arylpyrimidin-2-amines have been utilized in cross-coupling reactions. aablocks.com The electronic properties of the this compound ligand could influence the catalytic activity of its metal complexes.

In materials science , coordination polymers and metal-organic frameworks (MOFs) incorporating pyrimidine-based ligands are of interest for their potential applications in gas storage, separation, and as luminescent materials. acs.org The specific structure of this compound could lead to the formation of novel materials with unique properties. For example, lanthanide complexes with pyrimidine-containing ligands have been investigated for their luminescent properties. rsc.org

Exploration of Advanced Research Applications

N-Propylpyrimidin-2-amine Derivatives as Scaffolds for Chemical Biology Probes

Derivatives of this compound serve as valuable scaffolds for creating chemical biology probes, which are small molecules designed to study and manipulate biological systems. While not always explicitly labeled as such, many potent and selective inhibitors developed for therapeutic purposes can be repurposed as probes to investigate the roles of specific proteins in cellular pathways.

The pyrimidine (B1678525) core is a well-established "hinge-binding motif" accommodated by the ATP-binding pocket of many human kinases. rsc.org This property has been extensively exploited to design kinase inhibitors. By modifying the substituents on the this compound scaffold, researchers can develop potent and selective inhibitors for specific kinases. rsc.orgacs.org These inhibitors are instrumental as chemical probes to dissect complex signaling cascades and validate kinases as therapeutic targets in diseases like cancer and neurodegeneration. rsc.orgbldpharm.com For instance, a library of aminopyrimidine analogs, which could include N-propyl derivatives, was designed to identify potent leads for understudied kinases such as DRAK1, BMP2K, and MARK3/4, thereby facilitating the characterization of their roles in neurodegenerative diseases. rsc.org

Similarly, derivatives have been synthesized as ligands for G-protein coupled receptors (GPCRs), such as the histamine (B1213489) H3 receptor. mdpi.com Selective ligands are essential tools in chemical biology for probing receptor function, distribution, and involvement in physiological and pathological processes. sigmaaldrich.com The development of such specific molecules allows for the detailed investigation of receptor pharmacology and its downstream effects. mdpi.com

Potential in Designing Advanced Functional Materials (e.g., Recognitive and Releasing Systems)

The pyrimidine ring system, a core component of this compound, possesses properties that make it an attractive building block for advanced functional materials, including systems designed for molecular recognition and controlled release.

Recognitive Systems: Pyrimidine-based structures have been successfully incorporated into molecularly imprinted polymers and chemosensors designed for high-affinity, selective recognition of target molecules. acs.orgresearchgate.net These systems function through specific interactions like hydrogen bonding and hydrophobic interactions. rsc.org For example, fluorescent pyrimidine-based monomers have been used to create optically responsive receptors for imides, demonstrating higher intrinsic binding affinity compared to analogous pyridine-based systems. acs.org Integrated pyrazolo[1,5-a]pyrimidine (B1248293) systems have been developed as highly selective and sensitive chemosensors for detecting cyanide in aqueous solutions, with detection limits well below the maximum concentration permitted for drinking water by the World Health Organization. researchgate.net This highlights the potential for this compound derivatives to be incorporated into sensors for environmental or biological monitoring.

Releasing Systems: The pyrimidine scaffold is also being explored for its utility in drug delivery and controlled release systems. Pyrimidine derivatives have been encapsulated within carriers like liposomes and metal-organic frameworks (MOFs) to achieve controlled release. mdpi.comjst.go.jp In one study, a pyrimidine derivative was incorporated into a tetrazine compound on a liposomal membrane, which, upon reaction with a trigger molecule (a norbornene derivative), led to the efficient release of the liposome's contents. jst.go.jp This "click chemistry" approach demonstrates that modifying the pyrimidine structure can enhance reaction rates and improve the efficiency of drug release. jst.go.jp Another study utilized a polymer-coated ZIF-8 metal-organic framework to carry and achieve sustained release of a pyrimidine-based GLP-1 receptor agonist. mdpi.com These examples underscore the potential for this compound derivatives to be engineered into sophisticated delivery vehicles that release their cargo in response to specific stimuli.

Role as Key Intermediates in Complex Organic Synthesis

The 2-aminopyrimidine (B69317) moiety is a fundamentally important building block in organic synthesis, and this compound is a valuable intermediate for constructing more complex, often biologically active, molecules. tandfonline.com Its structure allows for various chemical transformations, making it a versatile precursor in multi-step syntheses.

One common application is in nucleophilic aromatic substitution (SNAr) reactions. For instance, the reaction of 2-chloro-5-nitropyrimidine (B88076) with n-propylamine yields 5-Nitro-N-propylpyrimidin-2-amine. rsc.orgjst.go.jp This product and similar derivatives serve as substrates for studying reaction mechanisms and for further synthetic elaboration. rsc.orgjst.go.jp

The this compound scaffold is frequently used in the construction of fused heterocyclic systems and substituted pyrimidines with diverse functionalities. Research has demonstrated the synthesis of various derivatives through reactions targeting either the pyrimidine ring or the amino group. For example, 2-(2-Amino-6-propylpyrimidin-4-yl)-2,2-difluoro-1-phenylethanol was synthesized via the cyclization of an alkynyl ketone intermediate with guanidine (B92328), showcasing the use of a propyl-substituted pyrimidine precursor. researchgate.net Similarly, the synthesis of 4-(3-Nitro-1H-1,2,4-triazol-1-yl)-N-propylpyrimidin-2-amine has been reported, demonstrating the utility of the starting amine in building more complex heterocyclic structures. mdpi.com The synthesis of these varied molecules underscores the role of this compound and related compounds as key intermediates that provide a reliable entry point to a wide range of chemical structures. tandfonline.com

Prospects for Further Academic Investigation in Medicinal Chemistry Scaffolds

The this compound scaffold and its derivatives hold significant promise for future investigations in medicinal chemistry. The pyrimidine core is a privileged structure, found in numerous FDA-approved drugs, and its derivatives have shown a wide spectrum of biological activities. rsc.orgtandfonline.com The N-propyl group provides a lipophilic handle that can be crucial for binding interactions within protein targets and for modulating the pharmacokinetic properties of a molecule.

Extensive research has already established the potential of this scaffold in developing inhibitors for a variety of therapeutic targets. ontosight.ai Derivatives have been synthesized and evaluated for activities including:

Anticancer: As potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), which is a target in cancer therapy due to its role in regulating transcription of anti-apoptotic proteins. acs.org

Antimicrobial: As inhibitors of bacterial enzymes like Bacillus anthracis dihydrofolate reductase (DHFR) and as potential antibacterial agents against the ESKAPE panel of pathogens. mdpi.comnih.gov

Anti-inflammatory and Antiallergic: As antagonists of the histamine H4 receptor, which is a target for treating inflammatory disorders and allergies. sigmaaldrich.com

Antihypertensive: As a core structure in the development of agents targeting pathways involved in blood pressure regulation. rsc.org

Neurodegenerative Diseases: As scaffolds for kinase inhibitors targeting pathways implicated in neurodegeneration. rsc.org

The table below summarizes selected research findings on biologically active derivatives related to the this compound scaffold, highlighting the versatility and potential for future drug discovery efforts.

Table 1: Examples of Biologically Active Propyl-Pyrimidine Derivatives in Research

Derivative Class Target/Application Research Findings Citation(s)
5-Propyl-4-(thiazol-5-yl) pyrimidin-2-yl-amino derivatives CDK9 Inhibition (Anticancer) A compound with a 3-aminobenzenesulfonamide (B1265440) moiety (12i) was synthesized as part of a series of potent CDK9 inhibitors. acs.org
2,4-Diamino-6-n-propylpyrimidine derivatives Bacillus anthracis DHFR Inhibition (Antibacterial) Derivatives were synthesized and tested against the bacterial enzyme, with structural studies providing a basis for future compound development. nih.gov
4-(3-Nitro-1H-1,2,4-triazol-1-yl)-N-propylpyrimidin-2-amine ESKAPE Pathogen Panel (Antibacterial) Synthesized and evaluated for activity against a panel of high-priority multidrug-resistant bacterial pathogens. mdpi.com
2-(2-Amino-6-propylpyrimidin-4-yl) difluoroethanol derivatives T3S System Inhibition (Antibacterial) Designed as bioisosteres of salicylidene acylhydrazides to develop novel inhibitors of the bacterial type III secretion (T3S) system. researchgate.net
Pyrido[2,3-d]pyrimidine-2,4-dione derivatives eEF-2K Inhibition (Anticancer) Synthesized from 6-amino-1-propyl-uracil, these compounds were evaluated as inhibitors of eukaryotic elongation factor-2 kinase. bldpharm.com

The continued exploration of structure-activity relationships (SAR) by modifying the substitution pattern on the this compound core will likely lead to the discovery of new and improved therapeutic agents. acs.orgrsc.org

Q & A

Q. What are the recommended synthesis methods for N-propylpyrimidin-2-amine, and how can its purity be verified?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions, where pyrimidin-2-amine reacts with 1-bromopropane in the presence of a base (e.g., K₂CO₃) under reflux conditions . Post-synthesis, purity verification involves chromatographic techniques (e.g., HPLC) and analytical methods such as nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Quantitative purity assessment can be performed using mass spectrometry (MS) to detect impurities at trace levels .

Q. How can NMR and mass spectrometry be used to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks to confirm the propyl chain (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups) and pyrimidine ring protons (δ ~6.5–8.5 ppm). Aromatic protons on the pyrimidine ring exhibit distinct splitting patterns due to coupling with adjacent nitrogen atoms .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular formula (C₇H₁₁N₃, exact mass 137.10 g/mol). Fragmentation patterns help identify structural motifs, such as loss of the propyl group (−42 Da) .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer : While direct data on this compound is limited, structurally related pyrimidine derivatives exhibit enzyme inhibition (e.g., cholinesterase or lipoxygenase) . Researchers should design in vitro enzyme inhibition assays using fluorometric or spectrophotometric methods. For example, measure IC₅₀ values via dose-response curves with purified enzymes and substrate analogs .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized using Design of Experiments (DoE)?

  • Methodological Answer : Apply DoE to optimize yield and minimize side products. Key factors include temperature (e.g., 60–100°C), reaction time (4–24 hours), and molar ratios of pyrimidin-2-amine to propylating agent. Use response surface methodology (RSM) to model interactions. Validate with triplicate runs and confirm reproducibility via ANOVA .

Q. How to resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., enzyme source, substrate concentration). Address this by:
  • Standardizing assay protocols (e.g., uniform enzyme batches, substrate purity).
  • Performing meta-analysis of published data to identify confounding variables (e.g., solvent effects, pH).
  • Validating results using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity) .

Q. What strategies are recommended for analyzing potential nitrosamine impurities in this compound?

  • Methodological Answer : Nitrosamine risk assessment follows guidelines from the Active Pharmaceutical Ingredients Committee (APIC):
  • Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites).
  • Use LC-MS/MS with a limit of detection (LOD) ≤ 1 ppm for nitrosamine quantification.
  • Conduct forced degradation studies under acidic/oxidizing conditions to simulate impurity formation pathways .

Q. How can X-ray crystallography aid in understanding the structural stability of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides bond-length data (e.g., C–N bonds in the pyrimidine ring) and intermolecular interactions (e.g., hydrogen bonding). For example, analogous compounds like N-benzylpyridin-2-amine show stabilizing π-π interactions between aromatic rings . Refinement parameters (R factor < 0.05) ensure high-confidence structural models .

Key Considerations for Experimental Design

  • Synthetic Reproducibility : Document reaction parameters (solvent, catalyst) meticulously, as minor changes can alter yields .
  • Biological Assay Controls : Include positive controls (e.g., known inhibitors) and vehicle controls to isolate compound-specific effects .
  • Data Transparency : Share raw spectral data (NMR, MS) and crystallographic files (CIF) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-propylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-propylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.